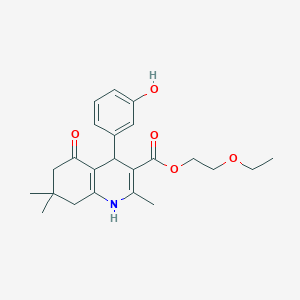![molecular formula C26H22ClNO5 B4965780 1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B4965780.png)
1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 4-chlorophenyl and cyclohexyl groups adds to the compound’s complexity and potential for diverse chemical reactivity.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone involves multiple steps, typically starting with the preparation of the core spiro structure. This can be achieved through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the spiro linkage. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a palladium catalyst, this reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves replacing one functional group with another, typically using reagents like halogens or nucleophiles under specific conditions
Scientific Research Applications
1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new polymers and materials with specific properties, such as enhanced strength or conductivity
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Compared to other spiro compounds, 1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone stands out due to its specific substituents and the resulting chemical properties. Similar compounds include:
1-(5-chloro-2-methoxyphenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone: This compound has a similar core structure but different substituents, leading to variations in reactivity and applications.
1-(4-chlorophenyl)-5-(3-nitrophenyl)dihydro-1’,3’,4,6(2’H,3H,5H)-tetraoxospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene):
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5/c27-15-12-10-14(11-13-15)21-19-20(25(32)28(24(19)31)16-6-2-1-3-7-16)26(33-21)22(29)17-8-4-5-9-18(17)23(26)30/h4-5,8-13,16,19-21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUIKWINOANEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B4965706.png)
![(4Z)-4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B4965730.png)
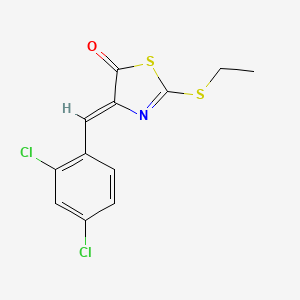
![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)
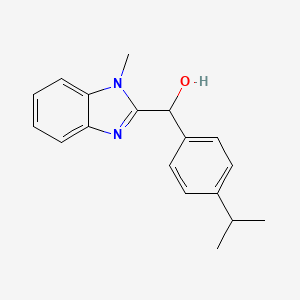
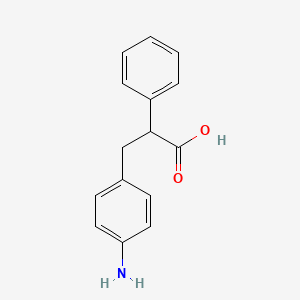
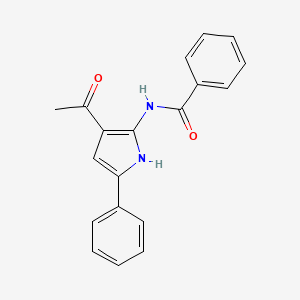
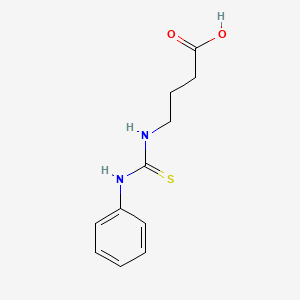

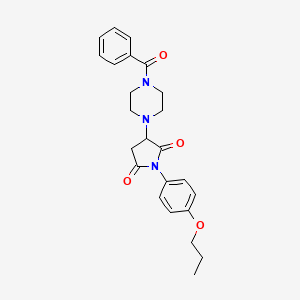
![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)
